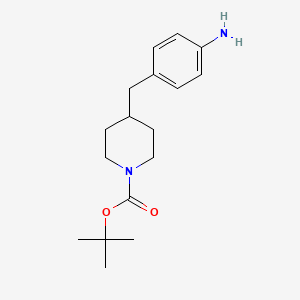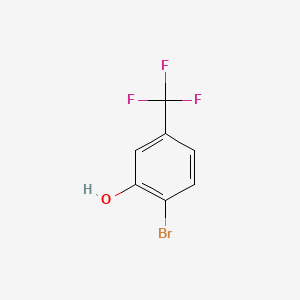
2-溴-5-(三氟甲基)苯酚
描述
2-Bromo-5-(trifluoromethyl)phenol is a brominated phenol derivative with a trifluoromethyl group attached to the aromatic ring. While the specific compound is not directly studied in the provided papers, related bromophenols and their synthesis, molecular structure, chemical reactions, and physical and chemical properties are discussed, which can provide insights into the behavior of 2-Bromo-5-(trifluoromethyl)phenol.
Synthesis Analysis
The synthesis of bromophenols can involve various strategies, including direct bromination and catalytic processes. For instance, a sequential O-H/C-H bond functionalization of phenols initiated by cationic gold(I)-catalyzed cyclization is reported to produce bromocyclopentenyl phenols under mild conditions . Similarly, Schiff base compounds, which are structurally related to bromophenols, are synthesized through reactions involving bromosalicylaldehyde and amines . These methods could potentially be adapted for the synthesis of 2-Bromo-5-(trifluoromethyl)phenol.
Molecular Structure Analysis
X-ray crystallography is a common technique used to determine the molecular structure of bromophenols and their derivatives. The molecular geometry obtained from X-ray crystallography is often compared with density functional theory (DFT) calculations to confirm the structure . The presence of bromine and other substituents like the trifluoromethyl group can influence the molecular conformation and stability through intramolecular hydrogen bonding and other non-covalent interactions .
Chemical Reactions Analysis
Bromophenols can undergo various chemical reactions, including functionalization and complexation with metals. The reactivity of the bromine atom allows for further chemical modifications, such as the formation of aryl alkyl ethers and subsequent transformations . The presence of a trifluoromethyl group can also influence the reaction pathway, as seen in the synthesis of trifluoromethylated piperazin-2-ones from bromoenones . Schiff bases derived from bromophenols can form complexes with metal ions like zinc(II), indicating potential applications in coordination chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of bromophenols are influenced by their molecular structure and the nature of their substituents. Intramolecular hydrogen bonding, as well as solvent effects, can affect properties such as solubility and reactivity . The electronic, vibrational, and optical properties of bromophenols can be studied using spectroscopic techniques and theoretical calculations, providing insights into their behavior in different environments . The presence of a trifluoromethyl group is likely to impart unique properties to 2-Bromo-5-(trifluoromethyl)phenol due to its electron-withdrawing nature and potential to engage in specific interactions.
科学研究应用
“2-Bromo-5-(trifluoromethyl)phenol” is a type of organic compound that belongs to the class of phenols . While specific applications in scientific research are not readily available in the sources I have access to, it’s often used in chemical synthesis . Here are some potential applications based on its chemical properties:
-
Organic Synthesis : As a phenolic compound with a bromine and a trifluoromethyl group, it can be used as a building block in the synthesis of various organic compounds. The bromine atom can undergo nucleophilic substitution reactions, while the trifluoromethyl group can introduce fluorine atoms into the resulting compounds .
-
Pharmaceutical Research : Phenolic compounds are often used in the development of pharmaceuticals. The trifluoromethyl group is a common feature in many drugs, as it can enhance the drug’s metabolic stability and lipophilicity .
-
Material Science : Phenolic compounds are used in the production of plastics and resins. The trifluoromethyl group can alter the properties of these materials, such as their resistance to heat and chemical reactions .
-
Analytical Chemistry : Phenolic compounds can be used in analytical chemistry for the determination of chemical structures, the study of protein function, and the measurement of enzyme activities .
-
Environmental Science : Trifluoromethylated phenols can be used in studies related to environmental pollution, as they are often found in various industrial wastes .
-
Biochemistry : Phenolic compounds play a crucial role in various biochemical processes. They can be used in studies related to enzyme-catalyzed reactions, protein interactions, and more .
-
Organic Synthesis : This compound can serve as a building block in the synthesis of various organic compounds. The bromine atom can undergo nucleophilic substitution reactions, while the trifluoromethyl group can introduce fluorine atoms into the resulting compounds .
-
Pharmaceutical Research : The trifluoromethyl group is a common feature in many drugs, as it can enhance the drug’s metabolic stability and lipophilicity . Therefore, this compound could potentially be used in the development of new pharmaceuticals.
-
Material Science : Phenolic compounds are used in the production of plastics and resins. The trifluoromethyl group can alter the properties of these materials, such as their resistance to heat and chemical reactions .
-
Analytical Chemistry : This compound can be used in analytical chemistry for the determination of chemical structures, the study of protein function, and the measurement of enzyme activities .
-
Environmental Science : Trifluoromethylated phenols can be used in studies related to environmental pollution, as they are often found in various industrial wastes .
-
Biochemistry : Phenolic compounds play a crucial role in various biochemical processes. They can be used in studies related to enzyme-catalyzed reactions, protein interactions, and more .
安全和危害
属性
IUPAC Name |
2-bromo-5-(trifluoromethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF3O/c8-5-2-1-4(3-6(5)12)7(9,10)11/h1-3,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INHVNZLKNPJCJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00620005 | |
| Record name | 2-Bromo-5-(trifluoromethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00620005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-(trifluoromethyl)phenol | |
CAS RN |
402-05-1 | |
| Record name | 2-Bromo-5-(trifluoromethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00620005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-5-(trifluoromethyl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


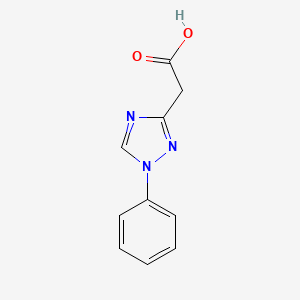

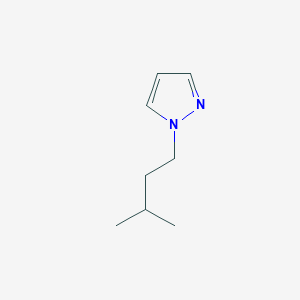
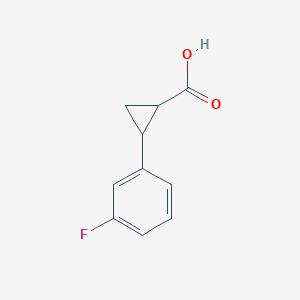

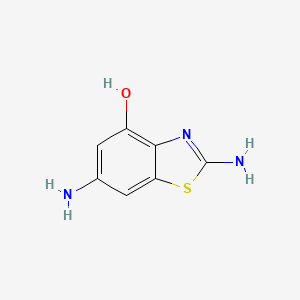

![3-[1,2,4]Triazol-1-yl-pyridine-2-carbonitrile](/img/structure/B1343036.png)

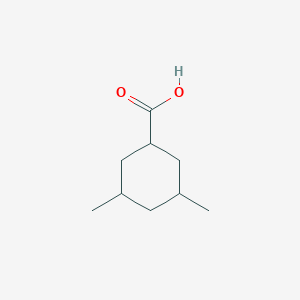

![2,3-Dihydro[1,4]dioxino[2,3-c]pyridine-7-carbaldehyde](/img/structure/B1343043.png)
